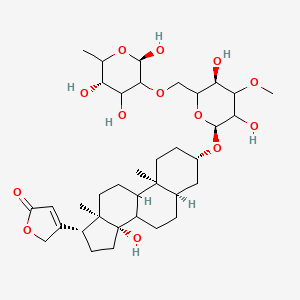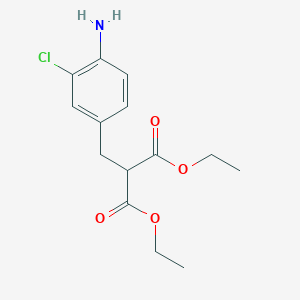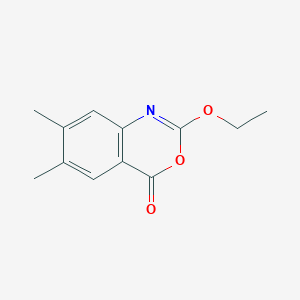
4h-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- is a heterocyclic compound that belongs to the benzoxazinone family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- typically involves the reaction of substituted anthranilic acids with orthoesters in the presence of a catalyst such as acetic acid. This reaction can be carried out under mild conditions, often at room temperature, and can be facilitated by microwave irradiation to improve yield and reaction time .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method is efficient and yields high purity products with minimal energy consumption and simplified workup procedures .
Analyse Des Réactions Chimiques
Types of Reactions
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nitrogen nucleophiles such as ethanolamine and aromatic amines to form quinazolinone derivatives.
Oxidation and reduction: Can be oxidized or reduced under specific conditions to yield different products.
Cyclization: Forms heterocyclic compounds through cyclodehydration reactions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine. Reaction conditions often involve mild temperatures and the use of solvents like ethanol .
Major Products
Major products formed from these reactions include various quinazolinone derivatives, which have shown potential as antimicrobial agents and enzyme inhibitors .
Applications De Recherche Scientifique
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- has a wide range of scientific research applications:
Medicinal Chemistry: Used in the synthesis of antimicrobial and anti-inflammatory agents.
Biology: Acts as an enzyme inhibitor, particularly for proteases like human leukocyte elastase.
Agriculture: Employed as a pesticide and herbicide due to its ability to inhibit specific enzymes in plants.
Materials Science: Utilized in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- involves its interaction with specific molecular targets, such as enzymes. For example, it inactivates chymotrypsin by forming a stable complex with the enzyme, thereby inhibiting its activity . This inactivation is stoichiometric and proceeds with high rate constants .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4H-3,1-benzoxazin-4-one: Similar in structure but differs in the substitution pattern, leading to different reactivity and applications.
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one: Known for its high reactivity and use as an enzyme inhibitor.
Uniqueness
4H-3,1-Benzoxazin-4-one,2-ethoxy-6,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of quinazolinone derivatives with potential antimicrobial activity .
Propriétés
Formule moléculaire |
C12H13NO3 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
2-ethoxy-6,7-dimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C12H13NO3/c1-4-15-12-13-10-6-8(3)7(2)5-9(10)11(14)16-12/h5-6H,4H2,1-3H3 |
Clé InChI |
GXRCXLLUOWNDRA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC2=C(C=C(C(=C2)C)C)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


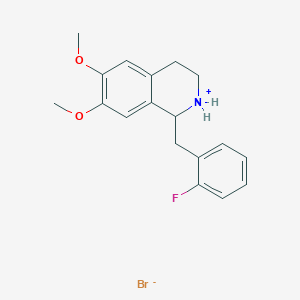
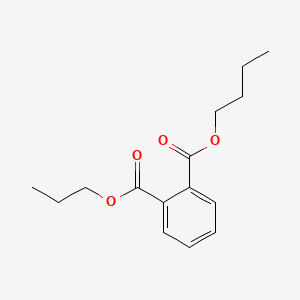


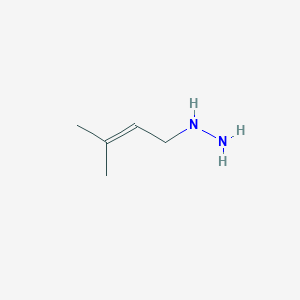
![(4-Methoxyphenyl)methyl (6S)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15343859.png)

![(1S,5R)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15343868.png)

